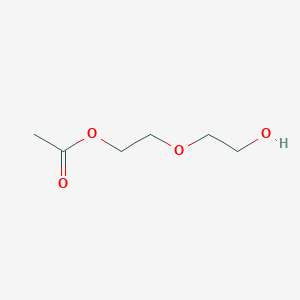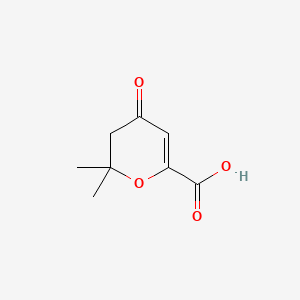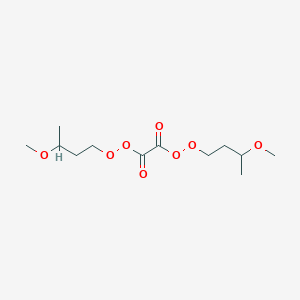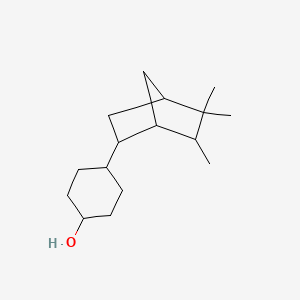
Acétate de 2-(2-hydroxyéthoxy)éthyle
Vue d'ensemble
Description
2-(2-Hydroxyethoxy)ethyl acetate is an organic compound with the molecular formula C6H12O4 and a molecular weight of 148.1571 g/mol . It is also known as diethylene glycol monoacetate. This compound is characterized by its clear, colorless liquid form and is commonly used in various industrial applications due to its solvent properties.
Applications De Recherche Scientifique
2-(2-Hydroxyethoxy)ethyl acetate has a wide range of applications in scientific research and industry:
Chemistry: It is used as a solvent in organic synthesis and as a reagent in the preparation of other chemical compounds.
Biology: This compound is utilized in biochemical assays and as a solvent for various biological samples.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other medicinal compounds.
Méthodes De Préparation
The synthesis of 2-(2-Hydroxyethoxy)ethyl acetate typically involves the esterification of diethylene glycol with acetic acid or acetic anhydride. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include heating the mixture to a temperature range of 100-150°C and removing the water formed during the reaction to drive the equilibrium towards the formation of the ester .
Industrial production methods often employ continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method enhances the efficiency and yield of the process.
Analyse Des Réactions Chimiques
2-(2-Hydroxyethoxy)ethyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, 2-(2-Hydroxyethoxy)ethyl acetate can hydrolyze to form diethylene glycol and acetic acid.
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Substitution: Nucleophilic substitution reactions can occur, where the acetate group is replaced by other nucleophiles such as halides or amines.
Common reagents used in these reactions include sulfuric acid, sodium hydroxide, potassium permanganate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Mécanisme D'action
The mechanism of action of 2-(2-Hydroxyethoxy)ethyl acetate involves its ability to act as a solvent, facilitating the dissolution and interaction of various chemical species. Its molecular structure allows it to participate in hydrogen bonding and other intermolecular interactions, enhancing its effectiveness as a solvent. The pathways involved include solvation and stabilization of reactive intermediates in chemical reactions .
Comparaison Avec Des Composés Similaires
2-(2-Hydroxyethoxy)ethyl acetate can be compared with other similar compounds such as:
Ethylene glycol monoacetate: Similar in structure but with a shorter ethylene glycol chain.
Triethylene glycol monoacetate: Contains an additional ethylene glycol unit, making it more hydrophilic.
Propylene glycol monoacetate: Has a different glycol backbone, affecting its solubility and reactivity.
The uniqueness of 2-(2-Hydroxyethoxy)ethyl acetate lies in its balance of hydrophilic and hydrophobic properties, making it a versatile solvent for a wide range of applications .
Propriétés
IUPAC Name |
2-(2-hydroxyethoxy)ethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c1-6(8)10-5-4-9-3-2-7/h7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXFZKQPYACQLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00943206 | |
| Record name | 2-(2-Hydroxyethoxy)ethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00943206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2093-20-1 | |
| Record name | Diethylene glycol, acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2093-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Hydroxyethoxy)ethyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002093201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Hydroxyethoxy)ethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00943206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-hydroxyethoxy)ethyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.591 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B1584913.png)







![[3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro-](/img/structure/B1584927.png)

